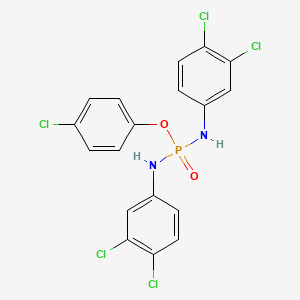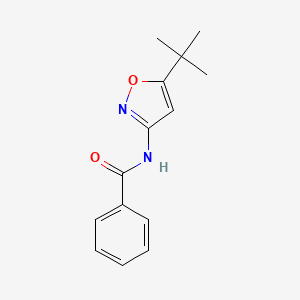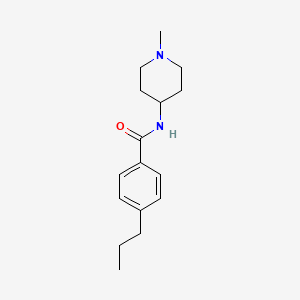
N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamine, also known as Tert-butylamine or TBA, is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a strong odor and is soluble in water, ethanol, and ether. This compound has been widely used in the synthesis of various organic compounds due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a weak base and form salts with acids. N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine has been shown to react with various electrophiles, such as alkyl halides and carbonyl compounds, to form new compounds.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health. N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine is rapidly metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine in lab experiments include its low toxicity, high solubility in water, and its ability to act as a nucleophile and weak base. However, its strong odor and potential for skin and eye irritation can make it difficult to work with. N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine in scientific research. One potential area of research is the development of new synthetic methods using N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine as a starting material. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine as a key intermediate. Additionally, the biochemical and physiological effects of N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine could be further studied to better understand its potential uses in medicine and other fields.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine can be achieved through several methods, including the reaction of tert-butyl chloride with ammonia, the reaction of tert-butyl alcohol with ammonia, and the reaction of tert-butyl isocyanate with water. The most commonly used method is the reaction of tert-butyl chloride with ammonia, which results in the formation of N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine and ammonium chloride. This reaction is typically carried out in the presence of a catalyst, such as zinc chloride or aluminum chloride.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine has been used in various scientific research applications, including organic synthesis, pharmaceuticals, and agrochemicals. It is a versatile compound that can be used as a building block for the synthesis of various organic compounds, such as polymers, surfactants, and pharmaceuticals. In the pharmaceutical industry, N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, antihistamines, and antidepressants. In the agrochemical industry, N-(tert-butyl)-3-(2,6-dimethylphenoxy)-1-propanamineine is used as a key intermediate in the synthesis of herbicides and pesticides.
Eigenschaften
IUPAC Name |
N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-8-6-9-13(2)14(12)17-11-7-10-16-15(3,4)5/h6,8-9,16H,7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOGJQBNVZWHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![pentyl 2-{[(4-bromophenyl)amino]methyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B4920659.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(methylthio)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4920665.png)

![N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4920680.png)
![2-(4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B4920688.png)
![ethyl 2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4920696.png)


![4-[3-(benzyloxy)-4-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4920714.png)
![1-benzyl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920720.png)

![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4920748.png)
![4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4920753.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4920764.png)
